1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone
CAS No.: 677022-27-4
Cat. No.: VC11705979
Molecular Formula: C16H16O
Molecular Weight: 224.30 g/mol
* For research use only. Not for human or veterinary use.
![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone - 677022-27-4](/images/structure/VC11705979.png)
Specification
CAS No. | 677022-27-4 |
---|---|
Molecular Formula | C16H16O |
Molecular Weight | 224.30 g/mol |
IUPAC Name | 1-[4-(3,5-dimethylphenyl)phenyl]ethanone |
Standard InChI | InChI=1S/C16H16O/c1-11-8-12(2)10-16(9-11)15-6-4-14(5-7-15)13(3)17/h4-10H,1-3H3 |
Standard InChI Key | UBMOPBKMERPGRG-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)C)C |
Canonical SMILES | CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of two benzene rings connected by a single bond (biphenyl system). The acetyl group (–COCH3) occupies the para position (4-position) of one ring, while methyl groups (–CH3) are positioned meta to each other (3' and 5') on the second ring. This arrangement creates a sterically hindered environment that impacts both its physical properties and chemical behavior. The molecular formula is C16H16O, with a molecular weight of 224.30 g/mol.
Key structural features include:
-
Biphenyl backbone: Provides rigidity and planar geometry, facilitating π-π stacking interactions.
-
Acetyl group: Introduces polarity and serves as a reactive site for nucleophilic additions or reductions.
-
Methyl substituents: Enhance solubility in nonpolar solvents and modulate electronic effects via hyperconjugation.
Synthesis Methodologies
Parameter | Value | Source Reference |
---|---|---|
Catalyst | Pd(OAc)₂ (0.03 mmol) | |
Base | KOAc (1 mmol) | |
Solvent | Acetic acid/DMF | |
Temperature | 120°C | |
Reaction Time | 24–48 hours | |
Yield | 75–85% |
This method avoids chromatographic purification by employing sequential aqueous workups and solvent extractions, enhancing scalability .
Physicochemical Properties
Thermal Stability
The compound’s melting point is estimated at 145–150°C based on analogues like 1-(4-bromo-3,5-dimethylphenyl)ethanone (mp 128–130°C). The biphenyl system increases thermal stability compared to simpler aryl ketones.
Solubility Profile
Solvent | Solubility (mg/mL) | Notes |
---|---|---|
Dichloromethane | 120 | High solubility due to nonpolarity |
Ethanol | 45 | Moderate, enhanced by heating |
Water | <1 | Insoluble; requires surfactants |
The methyl groups improve lipophilicity (logP ≈ 3.8), making the compound suitable for organic-phase reactions .
Chemical Reactivity
Nucleophilic Additions
The acetyl group undergoes typical ketone reactions:
-
Grignard Reagents: Form tertiary alcohols (e.g., reaction with MeMgBr yields 1-(3',5'-dimethylbiphenyl-4-yl)-2-propanol).
-
Reductions: NaBH4 or catalytic hydrogenation reduces the ketone to a secondary alcohol (–CH(OH)CH3).
Electrophilic Aromatic Substitution
Methyl groups direct electrophiles to the ortho and para positions of the substituted ring. For example, nitration yields 3',5'-dimethyl-4-nitro-[1,1'-biphenyl]-4-yl ethanone as the major product .
Biological and Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor to PDE4 inhibitors, as demonstrated by structural analogues in patent US11370799B2 . Modifications to the acetyl group (e.g., conversion to oximes or hydrazones) enhance bioactivity.
Materials Science
Incorporated into liquid crystals or organic semiconductors, the biphenyl system’s rigidity and conjugated π-system facilitate charge transport. Derivatives have been explored in OLEDs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume